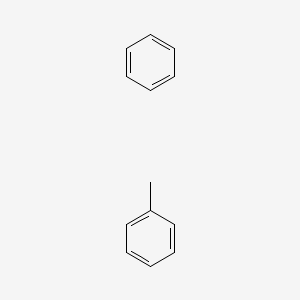

Benzene toluene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

68953-80-0 |

|---|---|

Molecular Formula |

C13H14 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

benzene;toluene |

InChI |

InChI=1S/C7H8.C6H6/c1-7-5-3-2-4-6-7;1-2-4-6-5-3-1/h2-6H,1H3;1-6H |

InChI Key |

DALDUXIBIKGWTK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1.C1=CC=CC=C1 |

physical_description |

Liquid |

Origin of Product |

United States |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies of Benzene (B151609) and Toluene (B28343) Systems

The study of benzene and toluene, along with their protonated counterparts (benzenium and the four toluenium isomers), has been a subject of significant theoretical interest. nih.gov The primary goal of these computational investigations is to identify and quantify the effects of hyperconjugation (HC) in these molecules. frontiersin.org This is achieved through high-level calculations of energies, bond lengths, dipole moments, and other properties. utsa.edu The results from these theoretical models are often in good agreement with available experimental data, validating their accuracy. researchgate.net

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled σ-bond to an adjacent empty or partially filled p-orbital or a π-bond. nih.gov In protonated aromatic molecules like benzenium and toluenium, the addition of a proton disrupts the aromatic π-system, creating a carbocation center. This allows for hyperconjugative interactions, which play a crucial role in the stability of these ions. utsa.edu The presence of hyperconjugation is computationally evident through specific changes in molecular geometry, such as the shortening of certain carbon-carbon bond lengths within the aromatic ring. nih.gov Mulliken population analyses further reveal that protonation enhances aromatic hyperconjugation, strengthening the π-bonds at the expense of σ-bonds. nih.govresearchgate.net

The Self-Consistent Field (SCF) method is a foundational ab initio approach used for these investigations. nih.gov Full geometry optimizations are performed at the SCF level to determine the equilibrium structures of the neutral and protonated species. frontiersin.org SCF calculations provide key data on total energies, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and optimized geometric parameters like bond lengths. nih.gov For instance, in the presence of hyperconjugation in benzenium, SCF-optimized calculations show that all carbon-carbon bonds are approximately 1.39 Å, which is shorter than the standard aromatic C-C bond length of 1.47 Å. nih.gov Similarly, the C7-C1 bond length in toluene is calculated at 1.511 Å, which shortens to 1.489 Å in p-toluenium upon protonation, indicating a strengthening of this bond due to hyperconjugation. frontiersin.org

| Species | Total Energy (a.u.) | HOMO Energy (a.u.) |

|---|---|---|

| Benzene | -230.7164 | -0.3479 |

| Benzenium | -231.0004 | -0.5408 |

To achieve higher accuracy and account for electron correlation, methods beyond SCF are employed. These include Configuration Interaction with single and double excitations (CISD) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)). nih.govfrontiersin.org These more advanced methods are used to refine the energies and properties calculated at the SCF level. utsa.edu The computational cost of these methods scales significantly with the size of the system, but they provide results that are closer to the exact solution of the Schrödinger equation. q-chem.com For example, CCSD(T) is often considered the "gold standard" in quantum chemistry for its high accuracy in predicting molecular energies and properties. trygvehelgaker.no Results from CISD and CCSD(T) calculations are crucial for obtaining reliable proton affinities that compare well with experimental values. researchgate.net

| Species | CISD Energy (a.u.) | CCSD(T) Energy (a.u.) |

|---|---|---|

| Benzene | -231.4290 | -231.4587 |

| Benzenium | -231.7100 | -231.7486 |

Density Functional Theory (DFT) offers a balance between computational cost and accuracy, making it a widely used method for studying larger molecular systems. nih.gov For the benzene and toluene systems, calculations are often performed using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311G**. nih.govfrontiersin.org DFT calculations are used for full geometry optimization and to compute properties like proton affinities, geometric parameters, and atomic populations. nih.gov The results obtained from DFT methods are generally in good agreement with both experimental data and higher-level ab initio calculations, confirming its utility in analyzing these protonated aromatic species. researchgate.net

Proton affinity (PA) is a fundamental measure of a molecule's basicity in the gas phase. It is computationally defined as the difference between the total energy of the neutral molecule and its protonated form at their respective equilibrium geometries. nih.gov The PA of benzene and toluene has been calculated using various levels of theory, including SCF, DFT, CISD, and CCSD(T). nih.govfrontiersin.org The calculated values show good agreement with experimental data. researchgate.net For instance, the CISD-calculated proton affinities for benzenium and toluenium are very close to the experimentally determined values of 178.4 and 187.0 kcal/mol, respectively. researchgate.net

| Method | Benzene → Benzenium | Toluene → p-Toluenium |

|---|---|---|

| SCF | 178.2 | 189.2 |

| DFT (B3LYP) | 180.1 | 190.9 |

| CISD | 176.3 | 187.0 |

| CCSD(T) | 181.9 | 192.3 |

| Experimental | 178.4 | 187.0 |

Analysis of Hyperconjugation in Protonated Aromatic Molecules

Theoretical Analysis of Molecular Geometry and Electronic Structure

Computational quantum chemistry provides significant insights into the molecular geometry and electronic structure of benzene and toluene. Methodologies such as self-consistent field theory, configuration interaction, coupled cluster calculations, and density functional theory (DFT) have been employed to study these aromatic molecules. nih.gov

In its ground state, benzene is a planar molecule with six carbon atoms arranged in a hexagonal ring. academicjournals.org The electronic structure is characterized by a system of six delocalized π electrons, which results in a more stable electron distribution than a localized structure. academicjournals.org Molecular orbital (MO) theory describes the combination of the six 2p orbitals of the carbon atoms to form six π molecular orbitals. academicjournals.org The delocalization of these electrons is calculated to contribute a stabilization energy of 38 kcal mol⁻¹. academicjournals.org

Toluene, a derivative of benzene with a methyl group substitution, exhibits changes in its electronic properties. Theoretical calculations indicate that the methyl group has a minor impact on the strength of hyperconjugation. nih.gov Computational studies have determined the electric dipole polarizability of toluene to be 70.36 a.u. nih.gov The presence of the methyl group also influences the charge distribution, with a partial positive charge predicted near the methyl group and a partial negative charge above and below the aromatic ring. mdpi.com

Theoretical investigations of toluene dimers have explored various geometric configurations, including face-to-face, anti-face-to-face, slipped-parallel, and T-shaped arrangements. acs.org The slipped-parallel configuration of the toluene dimer is found to be the most stable, with an interaction energy of -10.43 kcal mol⁻¹ at a distance of 3.69 Å. acs.orgcolostate.edu

Table 1: Calculated Interaction Energies and Geometries of Toluene Dimers

| Configuration | Interaction Energy (kcal/mol) | Minimum Distance (Å) |

|---|---|---|

| Slipped-Parallel | -10.43 | 3.69 |

| Anti-Face-to-Face | -9.78 | 3.45 |

Interactions of Benzene and Toluene with Material Surfaces

Density Functional Theory Studies on Adsorption Mechanisms

Density Functional Theory (DFT) is a powerful computational tool for investigating the adsorption mechanisms of benzene and toluene on various material surfaces. Studies have shown that the interaction of these aromatic molecules with surfaces like hematite (α-Fe₂O₃) results in adsorption geometries parallel to the surface being energetically more stable than vertical orientations. nih.gov In these parallel configurations, the benzene molecule interacts with the surface through π-bonding. nih.gov DFT calculations, particularly those incorporating a Hubbard-type on-site Coulomb repulsion (DFT+U), provide an accurate description of the electronic and magnetic properties of the substrate material. nih.gov

Computer simulations have also been employed to study the adsorption of benzene and toluene on activated carbon. academicjournals.org These simulations, which involve modeling the carbon structure and the pollutant molecules followed by molecular dynamics, indicate that functional groups like ether, lactone, and carbonyl on the carbon surface provide an acidic character that, along with the microporous network, facilitates adsorption. academicjournals.org

Van der Waals Interaction Dominance in Adsorption

The adsorption of benzene and toluene on many surfaces is predominantly governed by van der Waals (vdW) forces. osti.govyoutube.com These non-covalent interactions are crucial for accurately describing the bonding, not only on coinage metals but also on transition metal substrates. researchgate.netresearchgate.net Standard DFT methods often fail to adequately describe these long-range electron correlations, necessitating the use of vdW-inclusive functionals. researchgate.netnih.gov

For instance, the adsorption of benzene on close-packed (111) coinage metal surfaces is characterized as weak physisorption dominated by vdW forces. researchgate.net Similarly, the interaction between benzene, toluene, and other BTEX molecules with the ZnO(100) surface results in physical adsorption governed by van der Waals interactions rather than covalent bonding. osti.govresearchgate.net The inclusion of vdW forces in calculations can significantly increase the calculated adsorption energy, by about 0.7 eV on coinage metal surfaces and even more on reactive transition metal surfaces. researchgate.net

Adsorption on Metal Oxide Surfaces (e.g., ZnO(100))

The interaction of benzene and toluene with metal oxide surfaces has been a subject of detailed computational investigation. Specifically, DFT-based calculations have been used to study the adsorption of these molecules on the ZnO(100) surface. osti.govresearchgate.net These studies reveal that the interactions lead to the physical adsorption of the molecules with adsorption distances greater than 2 Å. osti.govresearchgate.net

The adsorption is driven by van der Waals forces, with no significant orbital hybridization occurring between the adsorbate and the surface. osti.gov The trend in the strength of adsorption on the ZnO(100) surface has been found to correlate with the experimental sensitivity of ZnO-based gas sensors, with the order being benzene < toluene. academicjournals.orgresearchgate.net

Table 2: Adsorption Energies of Benzene and Toluene on ZnO(100) Surface

| Molecule | Adsorption Energy (GGA-PBE with DFT-D2) (eV) | Adsorption Distance (Å) |

|---|---|---|

| Benzene | -0.96 | 2.085 |

Modeling of Spectroscopic and Chromatographic Phenomena

Computational modeling is instrumental in understanding and predicting the spectroscopic and chromatographic behavior of benzene and toluene. Molecular dynamics simulations have been used to interpret experimental data on the structure of liquid toluene and its mixtures with benzene. These simulations have shown that stack configurations of molecules are predominant in liquid toluene.

In the realm of spectroscopy, computational methods are used to calculate properties such as oscillator strengths for electronic transitions. nih.gov For benzene and toluene, even advanced electron correlation treatments can result in calculated oscillator strengths that are lower than experimental values. nih.gov However, the inclusion of vibronic coupling effects in the models can lead to more accurate predictions. nih.gov

Molecular simulations are also applied to model chromatographic processes. For instance, the retention of benzene and toluene in gas-liquid chromatography has been simulated to understand the molecular-level factors contributing to the retention process. osti.gov These simulations can satisfactorily predict the retention order of these compounds. osti.gov In liquid chromatography, the temperature dependence of the retention factor for benzene and toluene can be modeled to understand the thermodynamics of retention, including the Gibbs free energy of transfer. researchgate.net

Computer simulations have also been used to investigate the adsorption of benzene and toluene onto activated carbon, providing insights into the adsorption mechanism at a molecular level. academicjournals.org These models consider the complex surface chemistry of the activated carbon, including various functional groups, and the microporous structure that facilitates the adsorption of these aromatic compounds. academicjournals.org

Time-Resolved Spectroscopy of Binary Gas-Phase Mixtures

Time-resolved spectroscopy techniques are crucial for understanding the ultrafast vibrational dynamics of molecules. In binary gas-phase mixtures of benzene and toluene, these methods provide insights into intermolecular interactions and energy transfer processes. Femtosecond lasers are employed to initiate and probe molecular vibrations on their natural timescale.

Femtosecond Time-Resolved Coherent Anti-Stokes Raman Spectroscopy (fs-CARS) is a powerful nonlinear spectroscopic tool for probing the ultrafast dynamical processes in molecules with high time resolution. researchgate.net Unlike spontaneous Raman spectroscopy, CARS is a third-order nonlinear optical process that involves a pump beam, a Stokes beam, and a probe beam to generate a coherent signal, which is orders of magnitude stronger. wikipedia.org This technique is particularly advantageous for studying gas-phase mixtures as it can effectively avoid collision effects that can complicate measurements.

In the context of a benzene-toluene mixture, fs-CARS can be utilized to selectively excite and monitor the vibrational modes of each component. The process begins with the pump and Stokes pulses, which must overlap in time, to create a coherent superposition of vibrational states in the molecules. escholarship.org This prepares a "vibrational wave packet." After a variable time delay, a probe pulse interacts with this coherently vibrating system, generating an anti-Stokes signal. By detecting the signal as a function of the time delay, the decay of the vibrational coherence can be monitored, providing information on dephasing times and intermolecular interactions. The technique's high temporal resolution is ideal for studying transient processes and non-equilibrium temperature measurements. mdpi.com

The excitation of molecules with a femtosecond laser pulse can create a vibrational wave packet, which is a coherent superposition of multiple vibrational eigenstates. escholarship.orgaip.org The evolution of this wave packet manifests as oscillations, or "quantum beats," in the time-resolved spectroscopic signal. researchgate.net The analysis of these oscillatory patterns provides detailed information about the vibrational structure and dynamics of the molecules.

Below is an interactive table showing some of the key vibrational modes of benzene and toluene that would contribute to the oscillatory patterns in a CARS experiment.

| Molecule | Vibrational Mode | Frequency (cm⁻¹) (S₀ State) | Frequency (cm⁻¹) (S₁ State) |

| Benzene | ν'₂₀ (C-H stretch) | ~3062 | ~3080 |

| Benzene | ν'₂ (C-H stretch) | ~3047 | ~3060 |

| Toluene | Aromatic C-H stretch | 3000-3100 | Higher than S₀ |

| Toluene | Methyl C-H stretch | ~2925 | Lower than S₀ |

| Note: Frequencies are approximate and can be influenced by experimental conditions. Data compiled from findings on C-H stretching vibrations. researchgate.net |

Quantum mechanical calculations are essential for interpreting the complex spectra obtained from fs-CARS experiments. These calculations can predict vibrational frequencies, Raman intensities, and the nature of vibrational modes, providing a theoretical framework for understanding the experimental results. cas.cz For molecules like benzene and toluene, density functional theory (DFT) is a common method used to compute these properties. cas.cz

Theoretical models can simulate the Raman spectra of benzene and toluene, which are fundamental to understanding their CARS signatures. For example, calculations can reproduce the Raman backscattering spectrum of toluene by modeling it as a perturbed benzene molecule, highlighting the influence of the methyl group on the vibrational modes. cas.cz Furthermore, quantum calculations are used to investigate vibronic coupling, which is crucial in symmetry-forbidden transitions and can influence the observed spectra.

In the context of fs-CARS of a benzene-toluene mixture, quantum calculations can help to:

Assign the observed frequencies in the Fourier-transformed CARS signal to specific vibrational modes of benzene and toluene.

Model the potential energy surfaces of the ground and excited electronic states to understand the dynamics of the vibrational wave packets.

Simulate the effects of intermolecular interactions on the vibrational frequencies and dephasing times.

Simulation of Chromatographic Retention

Computational chemistry plays a significant role in understanding and predicting the retention behavior of molecules in chromatography. sandia.gov These simulations provide molecular-level insights into the partitioning process of analytes between the stationary and mobile phases.

For the separation of volatile compounds like benzene and toluene, gas-liquid chromatography (GLC) is a standard technique. mdpi.com The retention of these analytes can be modeled using sophisticated simulation methods, such as Configurational-bias Monte Carlo (CBMC) simulations in the isobaric-isothermal Gibbs ensemble. sandia.govosti.gov This approach allows for the investigation of the partitioning of solutes between a liquid stationary phase (e.g., squalane) and a gas mobile phase (e.g., helium). sandia.gov

These simulations utilize force fields, such as the Transferable Potentials for Phase Equilibria (TraPPE), to describe the intermolecular interactions between the solute and the stationary phase. sandia.govosti.gov From the simulations, key thermodynamic properties like the partition constants and Gibbs free energies of transfer can be calculated. sandia.gov These values are then used to predict retention times and Kovats retention indices, which are crucial parameters in chromatography. sandia.gov

A study simulating the retention of benzene and toluene on a squalane stationary phase demonstrated the utility of this computational approach. While there were some deviations from experimental values, the simulations successfully predicted the retention order. sandia.govosti.gov For example, the calculated Kovats indices for benzene and toluene at 403 K were found to be higher than their experimental counterparts. sandia.govosti.gov Such studies highlight the potential of molecular simulations to aid in the development and optimization of chromatographic methods, although further refinements in force fields are needed for improved quantitative accuracy. osti.gov

The table below presents a comparison of simulated and experimental retention data for benzene and toluene.

| Compound | Temperature (K) | Calculated Kovats Index (I) | Experimental Kovats Index (I) |

| Benzene | 403 | Significantly Higher than Experimental | ~653 |

| Toluene | 403 | Significantly Higher than Experimental | ~760 |

| Note: The qualitative finding is that calculated indices were significantly higher than experimental ones at this temperature, as stated in the source material. sandia.govosti.gov Specific calculated values were not provided in the abstract. |

Synthesis and Production Methodologies

Industrial Production Routes of Benzene (B151609) and Toluene (B28343)

The principal industrial routes for obtaining benzene and toluene are hydrodemethylation of toluene, catalytic reforming of naphtha, and steam cracking of naphtha. Each of these processes plays a significant role in meeting the global demand for these essential aromatic compounds.

Hydrodemethylation of Toluene to Benzene

Conventional hydrodemethylation of toluene is an established industrial process typically conducted at high temperatures and pressures. d-nb.infonih.gov These processes can be either catalytic or thermal. chemcess.com

Catalytic hydrodealkylation processes, such as the Detol process, operate at temperatures between 575°C and 650°C and pressures ranging from 2.5 to 6 MPa. chemcess.com These processes utilize catalysts containing chromium, molybdenum, or platinum oxides supported on materials like silica (B1680970) or alumina (B75360). wikipedia.orgessentialchemicalindustry.org The reaction involves passing a mixture of toluene and hydrogen over a fixed-bed catalyst. chemcess.com The resulting products are then cooled, and the benzene is separated from unreacted toluene and other byproducts. chemcess.com A typical yield for this type of process can exceed 95%. wikipedia.org

Thermal hydrodemethylation, on the other hand, forgoes a catalyst but requires even more extreme temperatures, generally between 700°C and 900°C. d-nb.infonih.govethz.ch The high temperatures are necessary to facilitate the dissociation of hydrogen into radicals, which are key to the reaction mechanism. d-nb.infonih.govethz.ch Both catalytic and thermal high-temperature methods are energy-intensive. d-nb.infonih.govethz.ch

| Process Type | Operating Temperature | Operating Pressure | Catalysts |

| Catalytic Hydrodealkylation (e.g., Detol) | 575–650 °C chemcess.com | 2.5–6 MPa chemcess.com | Chromium, Molybdenum, or Platinum oxides on silica/alumina wikipedia.orgessentialchemicalindustry.org |

| Thermal Hydrodemethylation | 700–900 °C d-nb.infonih.govethz.ch | 300–1000 psig google.com | None |

In an effort to reduce the energy consumption associated with high-temperature hydrodemethylation, research has focused on developing novel catalyst systems that can operate at lower temperatures. d-nb.infoethz.ch One such promising system involves the use of carbon-supported potassium hydride (KH/C). d-nb.infonih.gov

This innovative approach has been shown to facilitate the hydrodemethylation of toluene to benzene at significantly lower temperatures, in the range of 125–250°C. d-nb.infonih.gov The reaction's nature, whether substoichiometric or catalytic with respect to KH, is dependent on the hydrogen pressure. d-nb.infonih.gov At lower hydrogen pressures (around 11 bar or less), the reaction is substoichiometric, while at higher pressures (around 50 bar or more), it becomes catalytic. d-nb.infonih.gov This suggests that potassium hydride may act as a radical chain initiator in the reaction. d-nb.infonih.gov The KH/C catalyst has also demonstrated the potential for recycling without a significant loss in benzene yield, making it a more sustainable option. d-nb.infonih.gov

| Catalyst System | Operating Temperature | Key Feature |

| Carbon-Supported Potassium Hydride (KH/C) | 125–250 °C d-nb.infonih.gov | Enables lower temperature reaction; can be catalytic at higher H₂ pressures d-nb.infonih.gov |

During the hydrodemethylation of toluene, particularly with novel catalyst systems at lower temperatures, the formation of competing products can occur. d-nb.infoethz.ch In the case of the carbon-supported potassium hydride (KH/C) system, the selectivity towards benzene is influenced by the hydrogen pressure. d-nb.infoethz.ch

At a lower hydrogen pressure of 6 bar and a temperature of 250°C, the selectivity to benzene is high, at 98%. d-nb.infoethz.ch However, when the hydrogen pressure is increased to 80 bar at the same temperature, the selectivity to benzene drops to 63%. d-nb.infoethz.ch This decrease in selectivity is due to the competing formation of cyclohexane (B81311) and methylcyclohexane. d-nb.infoethz.ch In some instances, particularly when using platinum-based catalysts, methane (B114726) can also be produced as a byproduct. shokubai.org

| Hydrogen Pressure (at 250°C) | Benzene Selectivity | Competing Products |

| 6 bar d-nb.infoethz.ch | 98% d-nb.infoethz.ch | Minimal |

| 80 bar d-nb.infoethz.ch | 63% d-nb.infoethz.ch | Cyclohexane, Methylcyclohexane d-nb.infoethz.ch |

Catalytic Reforming of Naphtha

Catalytic reforming is a major industrial process used to convert low-octane naphtha into high-octane gasoline blending components, known as reformates. wikipedia.orgnsrp.vn A significant coproduct of this process is a mixture of aromatic hydrocarbons, including benzene, toluene, and xylenes (B1142099) (BTX). nsrp.vntheijes.com In fact, catalytic reforming is the source for a substantial portion of global benzene production. theijes.com

The process involves feeding a mixture of hydrocarbons with boiling points between 60°C and 200°C, along with hydrogen gas, over a catalyst. wikipedia.org The catalysts are typically platinum or platinum-based alloys. nsrp.vn The reactions take place in a series of reactors at elevated temperatures, often with heaters between reactors to maintain the reaction rate. theijes.com The process converts linear hydrocarbons (paraffins) and cyclic hydrocarbons (naphthenes) into high-octane aromatic hydrocarbons. wikipedia.org The resulting reformate is a primary source for the extraction of benzene and toluene. globallcadataaccess.org

Steam Cracking of Naphtha

Steam cracking is a fundamental process in the petrochemical industry for the production of light olefins, such as ethylene (B1197577) and propylene, from hydrocarbon feedstocks like naphtha. dicp.ac.cntaylorandfrancis.com A valuable byproduct of this process is a liquid rich in aromatic hydrocarbons, often referred to as pyrolysis gasoline. wikipedia.orggloballcadataaccess.org This pyrolysis gasoline is a significant source of benzene and toluene. globallcadataaccess.org

The process involves heating naphtha to high temperatures, typically between 800°C and 880°C, in the presence of steam. dicp.ac.cntaylorandfrancis.com The high heat causes the hydrocarbon molecules to break down into smaller, often unsaturated, molecules. taylorandfrancis.com The resulting mixture contains a variety of products, including benzene and toluene, which can then be separated and purified. taylorandfrancis.comechemi.com While highly effective, steam cracking is an energy-intensive process due to the high temperatures required. dicp.ac.cn

Emerging Renewable and Sustainable Production Pathways

The transition away from fossil fuels has spurred innovation in chemical synthesis, leading to the development of several promising, sustainable methods for producing benzene and toluene. These pathways leverage renewable resources and advanced catalytic processes to offer a greener alternative to conventional production.

Syngas-to-Aromatics (STA) Processes

The Syngas-to-Aromatics (STA) process is a promising route for the direct conversion of synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), into valuable aromatic compounds like benzene and toluene. researchgate.netnih.gov This process typically employs bifunctional catalysts in a single reactor, where syngas is first converted into intermediates such as methanol (B129727) or dimethyl ether, which are then transformed into aromatic hydrocarbons over a zeolite catalyst, commonly HZSM-5. researchgate.netnih.gov

The efficiency and selectivity of the STA process are highly dependent on the catalyst composition and reaction conditions. For instance, a tandem catalyst system of FeMnK/SiO₂ with HZSM-5 has demonstrated high CO conversion (83.80%) and aromatics selectivity (57.17%) under optimized conditions. researchgate.net Another study utilizing a Mo-ZrO₂/H-ZSM-5 catalyst achieved 76% selectivity for aromatics at a CO conversion rate of 22%. researchgate.net The distribution of the resulting aromatic products can be further tailored by modifying the surface of the HZSM-5 zeolite. researchgate.net

The choice of catalyst plays a crucial role. Iron-based catalysts are frequently used due to their optimal operating temperature for Fischer-Tropsch synthesis (FTS) being close to the aromatization temperature of HZSM-5. nih.gov The OXZEO (oxide-zeolite) concept, which combines a partially reducible metal oxide with ZSM-5, is a key strategy in developing selective STA catalysts. europa.eu Research has shown that the proximity and properties of the metal and acid sites on the catalyst significantly influence the product distribution and catalyst stability. nih.gov

| Catalyst System | CO Conversion (%) | Aromatics Selectivity (%) | Key Findings |

| FeMnK/SiO₂ + HZSM-5 | 83.80 | 57.17 | High conversion and selectivity under optimized conditions. researchgate.net |

| Mo-ZrO₂/H-ZSM-5 | 22 | 76 | High selectivity for aromatics. researchgate.net |

| ZnO-ZrO₂ + H-ZSM-5 | 89.2 | 88.7 (Toluene/Xylene) | Efficiently converts syngas and benzene to toluene and xylene. researchgate.net |

Conversion of CO₂ and H₂ to Aromatics via Nanoparticles (e.g., Fe/Fe₃O₄)

A novel approach for producing aromatic hydrocarbons involves the direct hydrogenation of carbon dioxide (CO₂) using specialized nanocatalysts. This method utilizes CO₂, a major greenhouse gas, as a C1 building block for synthesizing fuels and chemicals. beilstein-journals.orgbeilstein-journals.org One notable example is the use of iron/iron oxide (Fe/Fe₃O₄) nanoparticles as a catalyst to produce benzene, toluene, xylenes, and mesitylene (B46885) from CO₂ and H₂ at moderate temperatures (380 to 540 °C). beilstein-journals.orgbeilstein-journals.org

The reaction mechanism is generally understood to be a two-step process. Initially, CO₂ is converted to CO through the reverse water-gas shift (RWGS) reaction. beilstein-journals.org Subsequently, hydrocarbon chains are formed via the Fischer-Tropsch (FT) synthesis. beilstein-journals.org The Fe/Fe₃O₄ nanocatalyst facilitates both of these critical steps. beilstein-journals.orgbeilstein-journals.org

Research has also explored multifunctional catalysts that combine metal oxides with zeolites to enhance selectivity towards specific products. For example, Na-promoted Fe₃O₄ nanoparticles supported on HZSM-5 have been used to convert CO₂ primarily into C₄+ products, including isoparaffins. mdpi.com Similarly, a Na-modified ZnFeOₓ/HZSM-5 catalyst has shown a 41.2% CO₂ conversion rate with 75.6% selectivity towards aromatics. mdpi.com These tandem catalytic systems demonstrate the potential to tune product distribution by combining the CO₂ hydrogenation function of the metal oxide with the aromatization capabilities of the zeolite. mdpi.comosti.gov

| Catalyst System | CO₂ Conversion (%) | Aromatics Selectivity (%) | Operating Conditions |

| Fe/Fe₃O₄ nanoparticles | Not specified | Traces of benzene and toluene observed | 380-540 °C beilstein-journals.org |

| Na-modified ZnFeOₓ/HZSM-5 | 41.2 | 75.6 | 320 °C, 3.0 MPa mdpi.com |

| K-Fe/C + ZSM-5 | 35 | 70 (C₅+ hydrocarbons) | 320 °C, 2.0 MPa mdpi.com |

Heterogeneous Catalysis in Polyolefin Plastic Upcycling to Aromatic Hydrocarbons

The upcycling of waste polyolefin plastics into valuable aromatic hydrocarbons presents a promising solution to plastic pollution and a pathway to a circular economy. nih.govacs.org This approach utilizes heterogeneous catalysis to break down the long polymer chains of plastics like polyethylene (B3416737) and convert them into benzene, toluene, and xylene (BTX). acs.orgoaepublish.com

Catalytic pyrolysis and hydrocracking are key technologies in this field. The use of zeolite catalysts, particularly ZSM-5, is common due to their shape-selectivity and ability to promote aromatization. rsc.orgoaepublish.com For instance, catalytic pyrolysis of biomass with a Zn-modified HZSM-5 catalyst has achieved a BTX selectivity of around 65%. upnjatim.ac.id

Recent innovations have focused on developing bifunctional catalysts to enhance the efficiency and selectivity of the upcycling process at lower temperatures. A Pt/MnOx-ZSM-5 catalyst has been shown to facilitate the upcycling of polyolefins to aromatics below 300°C in the presence of CO₂. researchgate.net In this process, the ZSM-5 component catalyzes the cracking and aromatization of the polyolefin, while the Pt/MnOx component catalyzes the reaction of generated hydrogen with CO₂, driving the equilibrium towards aromatization. researchgate.net This novel process reportedly yields 0.63 kg of aromatics per kg of polyethylene, with BTX accounting for 60% of the aromatic products. researchgate.net

Another approach involves a tandem catalytic system of Cu-Fe₃O₄ and Zn/ZSM-5, which converts polyethylene and CO₂ into aromatics and CO with a 64.0% selectivity toward aromatics at temperatures below 400 °C. chinesechemsoc.org This method surpasses the theoretical limit for aromatics selectivity in polyethylene aromatization by consuming the excess hydrogen generated during the process to convert CO₂ into valuable CO. chinesechemsoc.org

| Feedstock | Catalyst System | Aromatic Yield/Selectivity | Key Findings |

| Polyolefins and CO₂ | Pt/MnOx-ZSM-5 | 0.63 kg aromatics/kg PE (60% BTX) | Low-temperature process (<300°C) that utilizes CO₂ as a co-feed. researchgate.net |

| Polyethylene and CO₂ | Cu-Fe₃O₄ and Zn/ZSM-5 | 64.0% selectivity to aromatics | Surpasses theoretical aromatization limits by converting excess H₂ and CO₂ to CO. chinesechemsoc.org |

| Low-density polyethylene (LDPE) and biomass | Hierarchical ZSM-5 | Improved catalytic performance and coking resistance | Synergistic interaction between plastic-derived olefins and biomass derivatives. mdpi.com |

Catalysis and Reaction Mechanisms

Catalytic Oxidation of Benzene (B151609) and Toluene (B28343)

Catalytic oxidation represents an effective technology for the abatement of volatile organic compounds (VOCs) like benzene and toluene, converting them into less harmful substances such as carbon dioxide and water. The performance of this process is highly dependent on the catalyst and the reaction conditions.

The individual oxidation of benzene and toluene has been extensively studied to understand the fundamental aspects of their reactivity and the factors governing their conversion.

The choice of catalyst is paramount in determining the efficacy of benzene and toluene oxidation. Different materials exhibit varying levels of activity and stability.

MnCoOx: Mixed manganese-cobalt oxides (MnCoOx) have demonstrated significant catalytic activity for the oxidation of benzene and toluene, often superior to that of pure MnOx or CoOx. hep.com.cnresearchgate.net This enhanced performance is attributed to the synergistic effects between manganese and cobalt, which improve the redox properties of the catalyst. hep.com.cnmdpi.com For instance, MnCo₂Oₓ and MnCoOx catalysts can achieve 100% benzene conversion at 300°C, while MnCoOx can achieve 100% toluene conversion at the same temperature. hep.com.cn The catalyst with a Mn:Co ratio of 90:10 showed the highest conversion for benzene oxidation, indicating a positive synergistic effect. oup.com

Pt/γ-Alumina: Platinum supported on gamma-alumina (Pt/γ-Al₂) is a widely used commercial catalyst for the oxidation of hydrocarbons. researchgate.netrsc.orgijnnonline.net It is particularly effective for the oxidation of aromatic compounds like benzene and toluene. rsc.org Studies on a commercial Pt/γ-alumina catalyst showed that total conversion for benzene was achieved at 155–160°C and for toluene at 180–190°C. researchgate.net The mechanism over Pt/γ-Al₂O₃ is often described by the Langmuir-Hinshelwood model, where reactants adsorb onto the catalyst surface before reacting. mdpi.com

Operating parameters such as temperature and reactant concentration significantly influence the rate of catalytic oxidation. Generally, conversion increases with temperature up to a certain point. hep.com.cnresearchgate.net For benzene and toluene oxidation over a Pt/γ-alumina catalyst, the temperature needed for 50% conversion (T₅₀) tends to increase as the initial concentration of the hydrocarbon increases. researchgate.net Conversely, for some catalysts, the conversion of ethyl acetate (B1210297) increases with its feeding concentration. researchgate.net The presence of water vapor can also impact performance, often leading to a decrease in catalytic conversion, though it may favorably influence selectivity in some systems. researchgate.net

| Compound | Catalyst | Temperature (°C) | Conversion (%) | Reference |

|---|---|---|---|---|

| Benzene | MnCo₂Oₓ | 300 | 100 | hep.com.cn |

| Benzene | MnCoOx | 300 | 100 | hep.com.cn |

| Benzene | Pt/γ-Alumina | 160 | ~100 | researchgate.net |

| Benzene | Pt/g-C₃N₄ | 162 | 100 | nih.gov |

| Toluene | MnCoOx | 300 | 100 | hep.com.cn |

| Toluene | Pt/γ-Alumina | 190 | ~100 | researchgate.net |

| Benzene | V₂O₅–WO₃/TiO₂ | 350 | >85 | researchgate.net |

Industrial emissions often contain mixtures of VOCs, leading to complex interactions during catalytic treatment. The presence of multiple compounds can lead to both negative (inhibitory) and, more rarely, positive (synergistic) effects on conversion rates.

When benzene and toluene are present together in a reaction mixture, they typically exhibit mutual inhibitory effects. hep.com.cnresearchgate.netuah.es The oxidation of each aromatic compound is hindered by the presence of the other. researchgate.nethep.com.cn This inhibition is a common phenomenon in the catalytic oxidation of hydrocarbon mixtures. mdpi.com

The interactions become even more complex in ternary mixtures. In studies of benzene-toluene-ethyl acetate mixtures over a Pd/ZSM-5 catalyst, the presence of either benzene or toluene was found to inhibit the conversion of ethyl acetate. researchgate.net Ethyl acetate, in turn, has an inhibitory effect on benzene oxidation. researchgate.net Interestingly, a promotional effect was observed where the presence of ethyl acetate enhanced the conversion of toluene. researchgate.net In another study involving a mixture of toluene, acetone, and ethyl acetate over MnO₂ catalysts, a significant mutual promotion effect was observed, drastically lowering the temperature required for toluene destruction. nih.gov

Multi-Component Catalytic Oxidation

Catalyst Design for Simultaneous Degradation (e.g., Pd-CeZrOx)

The simultaneous catalytic oxidation of benzene and toluene is a critical area of research, as industrial emissions often contain a mixture of volatile organic compounds (VOCs). mdpi.com The design of effective catalysts for this purpose is paramount. One promising approach involves the use of palladium (Pd) supported on ceria-zirconia (CeZrOx) mixed oxides. mdpi.comresearcher.liferesearchgate.netscilit.com

The synthesis method of the CeZrOx support significantly influences the catalyst's performance. Supports prepared via a cetyltrimethylammonium bromide (CTAB) template-assisted co-precipitation method have demonstrated superior catalytic activity for the simultaneous oxidation of both benzene and toluene compared to those prepared by conventional co-precipitation or sol-gel methods. mdpi.comresearchgate.net A 1.0 wt% Pd-CeZrOx catalyst synthesized with the CTAB template (1.0Pd-CeZrOx-CTAB) can achieve 100% conversion of both benzene and toluene at 250°C with 100% CO2 selectivity. mdpi.com

The enhanced performance of the Pd-CeZrOx-CTAB catalyst is attributed to several key factors. mdpi.comresearcher.liferesearchgate.netscilit.com It possesses improved redox properties, as evidenced by hydrogen temperature-programmed reduction (H2-TPR) analysis, which indicates a higher mobility of oxygen species. mdpi.com Furthermore, this catalyst exhibits a high concentration of surface oxygen vacancies and a greater abundance of surface Pd2+ species, which are believed to act as active centers for the oxidation reactions. mdpi.comresearcher.liferesearchgate.netscilit.com The addition of zirconia (ZrO2) to ceria (CeO2) is known to enhance its redox capabilities and oxygen storage capacity. mdpi.com

Table 1: Catalytic Performance of 1.0Pd-CeZrOx Catalysts for Simultaneous Benzene and Toluene Oxidation

| Catalyst | T80 (°C) - Benzene | T100 (°C) - Benzene | T80 (°C) - Toluene | T100 (°C) - Toluene |

| 1.0Pd-CeZrOx-CTAB | <250 | 250 | <250 | 250 |

| 1.0Pd-CeZrOx-PM | >250 | >250 | >250 | >250 |

| 1.0Pd-CeZrOx-CASG | >250 | >250 | >250 | >250 |

| T80 and T100 represent the temperatures at which 80% and 100% conversion are achieved, respectively. Data sourced from mdpi.com. |

Kinetic Modeling of Catalytic Oxidation

To understand and predict the reaction rates of benzene and toluene catalytic oxidation, various kinetic models are employed. The most common among these are the power-law and the Mars-van Krevelen models. researchgate.netmdpi.comphyschemres.orgphyschemres.org

Application of Power-law and Mars-van Krevelen Models

The power-law model is a straightforward empirical model that can be used to describe the catalytic combustion of single VOCs. mdpi.com However, studies have shown that for the oxidation of toluene, the power-law model can be unsuitable, with predicted data deviating significantly from experimental results. physchemres.org In contrast, the Mars-van Krevelen model has been found to be more suitable for predicting the conversion of toluene and can accurately express the reaction rate. researchgate.netphyschemres.org

The Mars-van Krevelen model assumes a redox mechanism where the VOC reacts with the lattice oxygen of the catalyst, leading to the reduction of the catalyst. The reduced catalyst is then re-oxidized by gaseous oxygen. mdpi.com This model has been successfully applied to describe the oxidation of toluene and ethyl acetate over various catalysts, including Pd/ZSM-5 and Pt/Zr(x)-HMS. researchgate.netphyschemres.org For the simultaneous oxidation of benzene, toluene, and ethyl acetate over a Pd/ZSM-5 catalyst, the Mars-van Krevelen model was able to accurately express the reaction rates for all the investigated VOCs, while the power-law model was more suitable for predicting the conversion of benzene specifically. researchgate.net

Kinetic studies on Pt-Sn/Re-HZSM-5/HMS catalysts for toluene oxidation also revealed that the Mars-van Krevelen model provided a better fit to the experimental data compared to the power-law model. physchemres.orgresearchgate.net The reaction rate was observed to decrease with increasing oxygen pressure and increase with increasing toluene pressure. physchemres.org

Table 2: Comparison of Kinetic Models for Toluene Oxidation

| Catalyst | Model | Goodness of Fit (R²) | Reference |

| Pt/Zr(x)-HMS | Power-law | 0.53 | physchemres.org |

| Pt/Zr(x)-HMS | Mars-van Krevelen | >0.99 | physchemres.org |

| Pt(0.3 wt%)-Sn(0.3 wt%))-HZSM-5/HMS | Mars-van Krevelen | 1.0 | physchemres.org |

Mechanistic Investigations of Catalytic Oxidation

Understanding the reaction mechanism at a molecular level is crucial for designing more efficient catalysts. This involves identifying reaction intermediates and understanding the role of different catalyst properties.

Identification of Intermediates and Reaction Pathways

The catalytic oxidation of toluene is a complex process involving several intermediate steps. In-situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for identifying these intermediates. nih.gov

For toluene oxidation over Pt/γ-Al2O3 catalysts, the reaction is initiated by the oxidation of the methyl group. nih.gov The primary intermediates detected include benzyl (B1604629) alcohol, benzaldehyde, and benzoic acid. nih.gov Benzene has also been identified as an intermediate. nih.gov The subsequent oxidation of benzoic acid is considered the rate-determining step. nih.gov

In the case of photocatalytic oxidation of toluene over TiO2-based catalysts, three main pathways have been proposed: methyl group oxidation, aromatic ring oxidation, and aromatic ring opening. unl.edu Benzaldehyde and benzoic acid are major adsorbed intermediates that can lead to catalyst deactivation. unl.edu

For benzene oxidation on a Pt(111) surface, a series of adsorbed intermediates have been identified with increasing temperature: η6-benzene, 1,4-di-σ-2,5-cyclohexadiene, 1,1,4-tri-σ-2,5-cyclohexadiene, and η5-cyclohexadienone. acs.org The final oxidation products are carbon dioxide and water. acs.org

On Ce0.875Zr0.125O2 catalysts, toluene is first oxidized to benzyl alcohol, then to benzaldehyde, and finally to benzoic acid. mdpi.com This is followed by decarboxylation to form a phenyl group, which is then oxidized to benzoquinone before the ring opens to form smaller molecules that are ultimately oxidized to CO2 and H2O. mdpi.com

Role of Catalyst Properties (Redox, Oxygen Vacancies, Acid Sites)

The catalytic activity for benzene and toluene oxidation is strongly influenced by the physicochemical properties of the catalyst.

Redox Properties: The reducibility of a catalyst, which is its ability to be reduced and re-oxidized, is a key factor. mdpi.com Catalysts with better redox properties, meaning higher mobility of oxygen species, generally exhibit higher catalytic activity. mdpi.com This has been observed for Pd-CeZrOx catalysts, where improved redox properties correlate with enhanced simultaneous degradation of benzene and toluene. mdpi.com

Oxygen Vacancies: Oxygen vacancies on the catalyst surface are crucial for the adsorption and activation of oxygen molecules. mdpi.comacs.org These vacancies act as sites where gaseous O2 can be adsorbed and activated into reactive oxygen species like O2− and O−. mdpi.com A high concentration of oxygen vacancies has been linked to the superior performance of Pd-CeZrOx-CTAB and Fe-Mn-Ce catalysts. mdpi.combohrium.com Both surface and bulk oxygen vacancies play a role; surface vacancies are involved in the adsorption and partial oxidation of toluene, while bulk vacancies enhance the mobility of lattice oxygen, which is important for the complete oxidation to CO2. acs.orgresearcher.life

Heterogeneous Catalytic Hydrogenation

Heterogeneous catalytic hydrogenation is another important reaction involving benzene and toluene, often aimed at producing valuable chemicals or purifying streams by removing aromatic compounds.

The selective hydrogenation of a benzene-toluene mixture is an important industrial process. researchgate.net Various catalysts based on noble metals like platinum (Pt), palladium (Pd), and ruthenium (Ru) have been investigated for this purpose. researchgate.net For instance, Ru-containing nanoparticles stabilized by an amino-functionalized hyper-cross-linked aromatic polymer (HAP) have shown high activity and selectivity for cyclohexane (B81311) in the hydrogenation of a benzene-toluene mixture. researchgate.net

Bimetallic catalysts, such as Ni modified with chromium or phosphoromolybdic heteropolyacid on an alumina (B75360) support, have demonstrated high activity, selectivity, and sulfur tolerance in the hydrogenation of benzene and toluene. mdpi.com These catalysts can achieve significantly higher activity compared to conventional Ni/Al2O3 catalysts. mdpi.com

The nature of the support material also plays a crucial role in the performance of hydrogenation catalysts. ijche.com For benzene hydrogenation, Pd supported on 13X zeolite (Pd/13X) exhibited higher conversion compared to Pd on ZSM-5 or Al2O3 under optimized conditions. ijche.com The electron-deficient character of Pd sites on certain supports can enhance the adsorption of electron-rich aromatic molecules like benzene and toluene. researchgate.net

Kinetic studies of benzene hydrogenation using a ruthenium(II) quinoxaline (B1680401) Schiff base complex as a catalyst indicated that the reaction is first-order with respect to both benzene and the catalyst. benthamdirect.com

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic class of reactions for aromatic compounds like benzene and toluene, where an electrophile replaces a hydrogen atom on the aromatic ring, preserving the aromatic system. byjus.com

The mechanism of electrophilic aromatic substitution in benzene generally proceeds in two main steps. byjus.comunacademy.commasterorganicchemistry.combyjus.com

Formation of a Sigma Complex (Arenium Ion): The reaction is initiated by the attack of the π electrons of the benzene ring on a strong electrophile (E+). byjus.commasterorganicchemistry.com This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.commasterorganicchemistry.com The result is the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or an arenium ion. byjus.comunacademy.combyjus.com This intermediate is positively charged and has lost its aromatic character. byjus.com

Deprotonation to Restore Aromaticity: In the second, faster step, a weak base removes a proton from the carbon atom of the sigma complex that bears the electrophile. masterorganicchemistry.commasterorganicchemistry.com This regenerates the aromatic π system, leading to the formation of the substituted benzene product. unacademy.commasterorganicchemistry.com

Nitration is a classic example of an electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto the aromatic ring. byjus.combyjus.com This is typically achieved by treating the aromatic compound with a mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). cerritos.edubyjus.commasterorganicchemistry.com

The role of sulfuric acid is to act as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO2+). cerritos.edubyjus.combyjus.commasterorganicchemistry.com

Mechanism of Nitration:

Generation of the Electrophile (Nitronium Ion): HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O

Attack of the Aromatic Ring: The nitronium ion is then attacked by the π electrons of the benzene or toluene ring to form the corresponding arenium ion. byjus.com

Deprotonation: A base (like H₂O or HSO₄⁻) removes a proton from the arenium ion to restore aromaticity and yield the nitro-substituted product. byjus.com

In the case of toluene, the methyl group is an activating group, meaning it increases the rate of reaction compared to benzene. cerritos.edulibretexts.org It is also an ortho, para-director, meaning the incoming nitro group will preferentially add to the positions ortho and para to the methyl group. cerritos.edupnas.org This is because the methyl group helps to stabilize the carbocation intermediate formed during the attack at these positions through an inductive effect and hyperconjugation. libretexts.org

Halogenation involves the substitution of a hydrogen atom on the aromatic ring with a halogen (Cl, Br). byjus.commasterorganicchemistry.com This reaction typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3), when reacting with benzene. byjus.commasterorganicchemistry.comlibretexts.org

The Lewis acid polarizes the halogen-halogen bond, creating a stronger electrophile that can be attacked by the benzene ring. masterorganicchemistry.comlibretexts.org

Mechanism of Halogenation (e.g., Bromination of Benzene):

Activation of the Electrophile: Br₂ + FeBr₃ ⇌ Br⁺[FeBr₄]⁻

Attack of the Aromatic Ring: The π electrons of benzene attack the electrophilic bromine to form the sigma complex. libretexts.org

Deprotonation: The [FeBr₄]⁻ ion acts as a base, removing a proton from the sigma complex to restore aromaticity and form bromobenzene, regenerating the catalyst. masterorganicchemistry.com

When halogenating toluene, the reaction can proceed via two different pathways depending on the reaction conditions. In the presence of a Lewis acid, electrophilic aromatic substitution occurs, leading to the formation of ortho- and para-chlorotoluene or bromotoluene, as the methyl group is an ortho, para-director. stackexchange.com However, in the presence of UV light or heat and in the absence of a Lewis acid, a free-radical substitution occurs at the methyl group (benzylic position), leading to the formation of benzyl halides. stackexchange.comjove.com This is because the benzylic radical intermediate is stabilized by resonance. jove.com

Table 2: Electrophilic Aromatic Substitution Reactions of Benzene and Toluene

| Reaction | Reactant | Reagents | Product(s) | Key Features | Reference |

|---|---|---|---|---|---|

| Nitration | Benzene | HNO₃, H₂SO₄ | Nitrobenzene | Formation of nitronium ion (NO₂⁺) as the electrophile. | byjus.commasterorganicchemistry.com |

| Nitration | Toluene | HNO₃, H₂SO₄ | o-Nitrotoluene, p-Nitrotoluene | Methyl group is activating and ortho, para-directing. | cerritos.edulibretexts.orgpnas.org |

| Halogenation | Benzene | Br₂, FeBr₃ | Bromobenzene | Requires a Lewis acid catalyst to activate the halogen. | byjus.commasterorganicchemistry.com |

| Halogenation | Toluene | Cl₂, FeCl₃ | o-Chlorotoluene, p-Chlorotoluene | Electrophilic aromatic substitution on the ring. | stackexchange.com |

Friedel-Crafts Reactions (Alkylation and Acylation) of Benzene and Toluene

The Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, are a fundamental set of reactions in organic chemistry used to attach substituents to aromatic rings through electrophilic aromatic substitution. wikipedia.org These reactions are broadly categorized into two main types: alkylation and acylation.

Friedel-Crafts Alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). byjus.com The primary role of the Lewis acid is to activate the alkyl halide, facilitating the formation of a carbocation electrophile. byjus.commasterorganicchemistry.com This carbocation is then attacked by the electron-rich aromatic ring, leading to the formation of an alkylbenzene. byjus.com

The mechanism of Friedel-Crafts alkylation proceeds in three main steps:

Formation of the electrophile: The Lewis acid catalyst reacts with the alkyl halide to form a carbocation or a carbocation-like complex. byjus.compw.live For primary alkyl halides, a free carbocation is less likely to form; instead, a complex with the Lewis acid where the carbon-halogen bond is significantly weakened and the carbon atom has a considerable positive charge acts as the electrophile. wikipedia.orgpw.live

Electrophilic attack: The aromatic ring's π electrons attack the carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.comlibretexts.org This step temporarily disrupts the aromaticity of the ring. byjus.com

Deprotonation: A proton is lost from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. byjus.com

A significant limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements. masterorganicchemistry.com If a hydride or alkyl shift can lead to a more stable carbocation (e.g., from a primary to a secondary or tertiary carbocation), this rearrangement will likely occur before the alkylation of the aromatic ring. masterorganicchemistry.com Another drawback is the possibility of polyalkylation, as the newly added alkyl group activates the ring, making it more susceptible to further alkylation. pw.livelibretexts.org

Friedel-Crafts Acylation is the process of adding an acyl group (R-C=O) to an aromatic ring. This is typically achieved by reacting the aromatic compound with an acyl halide or an acid anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly AlCl₃. wikipedia.orgbyjus.com The product of this reaction is an aromatic ketone. wikipedia.org

The mechanism for Friedel-Crafts acylation is similar to alkylation but with a key difference:

Formation of the electrophile: The Lewis acid coordinates with the halogen of the acyl halide (or the oxygen of the acid anhydride), leading to the formation of a resonance-stabilized acylium ion (R-C=O⁺). byjus.comiitk.ac.in

Electrophilic attack: The aromatic ring attacks the electrophilic acylium ion, forming an arenium ion intermediate. byjus.com

Deprotonation: A proton is removed, restoring aromaticity and forming the ketone product. byjus.com

Unlike alkylation, Friedel-Crafts acylation does not suffer from rearrangements because the acylium ion is stabilized by resonance. masterorganicchemistry.com Furthermore, the resulting ketone is less reactive than the starting aromatic compound due to the electron-withdrawing nature of the acyl group, which deactivates the ring and prevents further acylation reactions. wikipedia.orglibretexts.org However, a stoichiometric amount of the Lewis acid catalyst is often required because the product ketone can form a stable complex with the catalyst. wikipedia.org

Influence of Substituents on Reactivity and Selectivity

Substituents already present on an aromatic ring significantly influence the rate and regioselectivity of subsequent electrophilic aromatic substitution reactions. numberanalytics.comlibretexts.org These effects are crucial in directing the outcome of reactions like Friedel-Crafts alkylation and acylation. Substituents are generally classified as either activating or deactivating groups, and as ortho-, para-, or meta-directors. solubilityofthings.com

Activating groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene. libretexts.org These groups donate electron density to the ring, typically through resonance or inductive effects. msu.edu

Strongly activating groups: These include -OH, -NH₂, and their derivatives (-OR, -NHR, -NR₂). They have lone pairs of electrons that can be donated to the ring via resonance. solubilityofthings.comminia.edu.eg

Weakly activating groups: Alkyl groups, such as the methyl group in toluene, are weakly activating. They donate electron density primarily through an inductive effect. solubilityofthings.comminia.edu.eg

Deactivating groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive towards electrophiles compared to benzene. msu.edu

Strongly deactivating groups: These include -NO₂, -CN, -CF₃, and carbonyl groups (-CHO, -COR, -COOH, -COOR). minia.edu.eg They withdraw electrons strongly through both inductive and resonance effects. libretexts.org

Weakly deactivating groups: Halogens (-F, -Cl, -Br, -I) are an exception. They are deactivating due to their strong inductive electron withdrawal but are ortho-, para-directing because their lone pairs can donate electron density through resonance to stabilize the arenium ion intermediate at these positions. msu.eduminia.edu.eg

The directing effect of a substituent determines the position (ortho, meta, or para) at which the incoming electrophile will attack.

Ortho-, Para-Directors: All activating groups and the halogens direct incoming electrophiles to the ortho and para positions. solubilityofthings.com This is because the carbocation intermediates formed during ortho and para attack are more stabilized by resonance involving the substituent. For example, in the nitration of toluene, the ortho and para intermediates are more stable because the positive charge can be located on the tertiary carbon bearing the methyl group. libretexts.org

Meta-Directors: All deactivating groups (except halogens) are meta-directors. solubilityofthings.com They direct incoming electrophiles to the meta position because the carbocation intermediates for ortho and para attack are significantly destabilized by the adjacent electron-withdrawing group.

Substituent Effects in Electrophilic Aromatic Substitution

| Substituent Group | Effect on Reactivity | Directing Influence | Example |

|---|---|---|---|

| -OH, -NH₂, -OR | Strongly Activating | Ortho, Para | Phenol, Anisole (B1667542), Aniline |

| -Alkyl (e.g., -CH₃) | Weakly Activating | Ortho, Para | Toluene |

| -F, -Cl, -Br, -I | Weakly Deactivating | Ortho, Para | Chlorobenzene |

| -CHO, -COR, -COOH | Deactivating | Meta | Benzaldehyde, Acetophenone |

| -NO₂, -CN, -SO₃H | Strongly Deactivating | Meta | Nitrobenzene, Benzonitrile |

Role of Catalysts in Electrophilic Activation

Catalysts are essential in many electrophilic aromatic substitution reactions, particularly in Friedel-Crafts alkylation and acylation, as they are responsible for generating a sufficiently strong electrophile to attack the stable aromatic ring. Lewis acids are the most common catalysts for these reactions. iitk.ac.innumberanalytics.com

In Friedel-Crafts alkylation , the Lewis acid catalyst, such as AlCl₃ or FeCl₃, coordinates to the halogen of the alkyl halide. iitk.ac.in This polarization of the carbon-halogen bond weakens it, making the halogen a better leaving group and generating a carbocation or a highly electrophilic carbocation-like complex. masterorganicchemistry.compw.live This activated electrophile is then susceptible to attack by the aromatic ring. iitk.ac.in The reactivity of the Lewis acid catalyst can be tailored to the specific reaction; for more reactive alkyl halides, a weaker catalyst like zinc chloride (ZnCl₂) may be sufficient, whereas less reactive halides require a stronger catalyst like AlCl₃. pw.live

In Friedel-Crafts acylation , the role of the Lewis acid catalyst is to activate the acyl halide or acid anhydride. iitk.ac.in The Lewis acid coordinates to the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic. iitk.ac.in This facilitates the departure of the halide ion and the formation of the highly electrophilic acylium ion (RCO⁺). byjus.com The acylium ion is the active electrophile that reacts with the aromatic ring. byjus.com

The choice of catalyst can impact the reaction's efficiency. For instance, in the acylation of toluene with acetyl chloride, AlCl₃ generally provides a higher yield compared to FeCl₃ or boron trifluoride (BF₃). numberanalytics.com This is attributed to the varying abilities of these catalysts to generate the acylium ion. numberanalytics.com

Common Lewis Acid Catalysts in Friedel-Crafts Reactions

| Catalyst | Formula | Common Applications | Relative Activity |

|---|---|---|---|

| Aluminum Chloride | AlCl₃ | Alkylation and Acylation | High |

| Ferric Chloride | FeCl₃ | Alkylation and Acylation | Moderate to High |

| Boron Trifluoride | BF₃ | Alkylation and Acylation | Moderate |

| Zinc Chloride | ZnCl₂ | Alkylation (with more reactive halides) | Mild |

| Titanium Tetrachloride | TiCl₄ | Acylation | Moderate |

It is important to note that in Friedel-Crafts acylation, the Lewis acid catalyst forms a complex with the resulting aryl ketone product. wikipedia.org This requires the use of stoichiometric amounts, rather than catalytic amounts, of the Lewis acid. The complex is then hydrolyzed during aqueous workup to yield the final product. wikipedia.org

Oxidation of Side Chains on Aromatic Rings

Alkyl groups attached to a benzene ring, known as side chains, can be oxidized to a carboxylic acid group (-COOH) under vigorous conditions. chemguide.co.uk This reaction is characteristic of alkylbenzenes and provides a reliable method for the synthesis of benzoic acid and its derivatives.

A common and effective oxidizing agent for this transformation is an alkaline or acidic solution of potassium permanganate (B83412) (KMnO₄), which is heated with the alkylbenzene. chemguide.co.uklumenlearning.com The reaction proceeds as long as the benzylic carbon (the carbon atom directly attached to the aromatic ring) has at least one hydrogen atom. lumenlearning.comorgoreview.com

Regardless of the length of the alkyl chain, it is oxidized back to a single carboxyl group attached to the ring. chemguide.co.ukuobabylon.edu.iq For example, both toluene (methylbenzene) and propylbenzene (B89791) are oxidized to benzoic acid under these conditions. chemguide.co.ukstackexchange.com This occurs because the benzylic position is particularly susceptible to oxidation. lumenlearning.com The reaction mechanism is thought to involve the abstraction of a benzylic hydrogen atom in the initial step. stackexchange.com

Alkylbenzenes where the benzylic carbon is a tertiary carbon (i.e., has no attached hydrogens), such as tert-butylbenzene, are resistant to this oxidation reaction. lumenlearning.comorgoreview.com

Oxidation of Alkylbenzenes with KMnO₄

| Starting Material | Product | Reaction Condition |

|---|---|---|

| Toluene | Benzoic Acid | Hot alkaline KMnO₄, then acidify |

| Ethylbenzene (B125841) | Benzoic Acid | Hot alkaline KMnO₄, then acidify |

| Propylbenzene | Benzoic Acid | Hot alkaline KMnO₄, then acidify |

| tert-Butylbenzene | No Reaction | Hot alkaline KMnO₄ |

This side-chain oxidation is a useful synthetic tool. For example, it can be used to convert ortho- and para-directing alkyl groups into a meta-directing carboxyl group. orgoreview.com

Friedel-Crafts Alkylation for Ethylbenzene Synthesis

The industrial production of ethylbenzene, a key precursor for the manufacture of styrene (B11656) and subsequently polystyrene, is a prime example of the large-scale application of Friedel-Crafts alkylation. mt.com The process involves the alkylation of benzene with ethylene (B1197577) in the presence of a catalyst. scribd.com

Historically, the dominant method for ethylbenzene production was the liquid-phase alkylation of benzene with ethylene using a Lewis acid catalyst, primarily aluminum chloride (AlCl₃). scribd.comchemcess.com In this process, a catalyst promoter such as ethyl chloride or hydrogen chloride is often used to enhance the catalytic activity. chemcess.comgoogle.com The reaction is typically carried out at temperatures ranging from 80 to 130°C and pressures from atmospheric to 0.15 MPa. google.com To minimize the formation of polyalkylated byproducts like diethylbenzene, a high molar ratio of benzene to ethylene is used. scribd.comgoogle.com Any polyethylbenzenes that are formed can be recycled and undergo transalkylation with benzene to produce more ethylbenzene. google.com

The classic AlCl₃-based process involves a multiphase reaction system, including the liquid aromatic phase (benzene), gaseous ethylene, and a catalyst complex phase. chemcess.com While effective, this process has drawbacks, including the corrosive nature of the catalyst and the generation of waste streams that are costly to manage. chemcess.com

In recent decades, zeolite-based catalysts have gained prominence in ethylbenzene synthesis. scribd.comchemcess.com These solid acid catalysts operate in either the vapor phase or liquid phase. The vapor-phase process using a synthetic zeolite catalyst was developed by Mobil Corporation. scribd.com More modern processes often utilize liquid-phase zeolite catalysts. These newer technologies offer advantages such as being less corrosive, having higher selectivity, and generating less waste compared to the traditional aluminum chloride process. scribd.com In some advanced process designs, the alkylation and transalkylation reactions can be carried out simultaneously in a single catalytic distillation tower. google.com

Comparison of Ethylbenzene Synthesis Processes

| Process Feature | Liquid-Phase AlCl₃ Process | Zeolite Catalyst Process (Liquid/Vapor Phase) |

|---|---|---|

| Catalyst | Aluminum Chloride (AlCl₃) | Solid Acid Zeolites (e.g., ZSM-5) |

| Phase | Liquid | Liquid or Vapor |

| Operating Temperature | ~80-130°C | Higher temperatures (e.g., 160-180°C for liquid phase, 350-450°C for vapor phase). chemcess.com |

| Corrosivity | High | Low |

| Byproducts | Polyethylbenzenes, catalyst complex waste | Different byproduct profile, less waste |

Separation and Process Intensification Technologies

Distillation Technologies for Benzene-Toluene Mixtures

Distillation remains the primary method for separating benzene (B151609) and toluene (B28343). researchgate.netresearchgate.net The process leverages the difference in the boiling points of the two components to achieve separation. researchgate.netresearchgate.net However, the close boiling points of benzene (353 K) and toluene (383.6 K) at atmospheric pressure necessitate energy-intensive distillation processes. researchgate.netresearchgate.net

Conventional Distillation Processes

Conventional distillation for benzene-toluene separation typically involves a sequence of distillation columns. mdpi.comtandfonline.com In a typical setup for a benzene-toluene-xylene (BTX) mixture, the feed enters a first column where the most volatile component, benzene, is separated as the distillate. mdpi.com The bottom product, containing toluene and xylene, is then fed to a second column where toluene is separated as the distillate. mdpi.com This direct sequence is a common configuration in industrial applications. researchgate.net

The design and operation of these columns are critical for achieving the desired product purity. For instance, a simulation of a BTX separation process used a first column with 30 stages and a second column with 28 stages to achieve 99 mol% purity for benzene and toluene. mdpi.com The efficiency of conventional distillation is often a benchmark against which newer, more advanced technologies are measured. mdpi.comresearchgate.net

| Parameter | Value | Reference |

| Feed Composition | 30 mol% Benzene, 30 mol% Toluene, 40 mol% o-Xylene | mdpi.com |

| Benzene Purity | 99 mol% | mdpi.com |

| Toluene Purity | 99 mol% | mdpi.com |

| Number of Stages (Column 1) | 30 | mdpi.com |

| Number of Stages (Column 2) | 28 | mdpi.com |

| A table showing typical parameters for a conventional BTX separation process. |

Dynamic Simulation of Distillation Processes

Dynamic simulation is a powerful tool for analyzing and optimizing distillation processes for benzene and toluene separation. researchgate.netresearchgate.net Software such as Aspen HYSYS and Unisim Design are used to model the behavior of distillation columns under both steady-state and dynamic conditions. researchgate.netntnu.no These simulations allow for the investigation of various operating parameters, such as pressure, flow rate, and feed composition, and their impact on separation efficiency and energy consumption. researchgate.netresearchgate.net

One study demonstrated that a stepwise dynamic system configuration could increase the concentration of the benzene product by 10% moles. researchgate.netresearchgate.net Dynamic simulations are also crucial for designing and testing control systems to maintain product quality and process stability, especially in response to disturbances in feed flow or composition. researchgate.netntnu.no The ability to predict the transient behavior of the column is essential for developing robust control strategies. researchgate.net Research has shown that dynamic analysis can help in understanding the time required for the system to reach a new steady state after a change in operating conditions. researchgate.net

Process Intensification in Distillation Systems

Process intensification refers to the development of innovative equipment and techniques that offer significant improvements over conventional processes in terms of energy efficiency, capital cost, and safety. osti.gov In the context of benzene-toluene distillation, several process intensification technologies have been explored and implemented.

A Dividing Wall Column (DWC) is a prime example of process intensification, integrating two distillation columns into a single shell. tandfonline.comiise.ltd This configuration can lead to substantial reductions in both energy and capital costs, with savings reported to be up to 30-40% compared to conventional two-column arrangements for ternary mixtures. tandfonline.com A DWC is particularly advantageous for separating mixtures like BTX (benzene, toluene, and o-xylene). tandfonline.com

In a DWC, a vertical wall divides the column into a prefractionator and a main column section. tandfonline.com The feed is introduced into the prefractionator, and the components are separated into top, bottom, and side-stream products in a single unit. tandfonline.com Studies have shown that a DWC scheme for BTX separation is significantly more eco-efficient than conventional distillation, with one study reporting a 37.5% higher eco-efficiency. mdpi.com This was attributed to a 15.6% saving in energy consumption and a 30.3% reduction in water consumption. mdpi.com The use of DWCs represents a significant advancement in multicomponent mixture separation. mdpi.com

| Technology | Energy Savings | Capital Cost Reduction | Reference |

| Dividing Wall Column (DWC) | 30-40% | ~30% | tandfonline.comresearchgate.net |

| A table comparing the energy and capital cost savings of a Dividing Wall Column (DWC) to conventional distillation. |

Beyond DWCs, other methods are employed to enhance the energy efficiency of benzene-toluene distillation. Heat pump distillation, for instance, has been shown to achieve energy savings of up to 46% compared to conventional columns for a benzene-toluene system. epa.gov This technology works by upgrading the heat from the condenser and using it in the reboiler.

Another approach is the use of cyclic distillation, which involves the separate movement of liquid and vapor phases. aiche.org This technique can significantly increase column throughput and reduce energy requirements while improving separation performance. aiche.org Furthermore, internally heat-integrated distillation columns (HIDiC) represent a radical design that can yield energy savings of up to 70%. researchgate.net In a HIDiC, the rectifying section at a higher pressure acts as a heat source for the stripping section, which serves as a heat sink. researchgate.net

Driving force and pinch technology methods are also used to design more energy-efficient distillation column systems. core.ac.uk By analyzing the driving force diagram, the optimal distillation sequence that requires less energy can be identified. core.ac.uk One study showed an 8% reduction in energy consumption for a BTX separation by using the driving force method compared to a conventional shortcut design. core.ac.uk

While benzene and toluene form a nearly ideal mixture, the principles of enhancing separation through the introduction of other components, as seen in azeotropic and extractive distillation, are relevant in the broader context of aromatic separations. Azeotropic distillation involves adding a component to form a new, lower-boiling azeotrope. wikipedia.org For example, benzene has historically been used as an entrainer to dehydrate ethanol-water mixtures. wikipedia.org

Extractive distillation, on the other hand, uses a solvent to alter the relative volatilities of the components being separated. sci-hub.se While not strictly zeotropic distillation, these techniques highlight the integration of additional components to facilitate separation. In the separation of benzene and toluene from other hydrocarbons, extractive distillation with solvents like N-methylpyrrolidone (NMP) is a common industrial practice. cetjournal.itacs.org The integration of these principles into complex distillation sequences, including those with thermally coupled columns, can lead to significant energy savings. cetjournal.it

Extractive Distillation for Aromatic Separation

Extractive distillation is a widely utilized technology in the petrochemical industry for the separation of aromatic compounds, such as benzene and toluene, from non-aromatic hydrocarbons, particularly when their boiling points are close. petrosep.com This process is an enhancement of conventional distillation, where a solvent is introduced to alter the relative volatilities of the components in the mixture, thereby facilitating separation. petrosep.com The solvent, which is typically a high-boiling, non-volatile compound, is fed continuously near the top of the distillation column. petrosep.com It interacts differently with the aromatic and non-aromatic components in the liquid phase, increasing the volatility of the non-aromatics relative to the aromatics. petrosep.com Consequently, the non-aromatic hydrocarbons are distilled overhead, while the aromatics, mixed with the solvent, are collected from the bottom. petrosep.com